1-(4-Phenylphenyl)isoquinoline
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Overview
Description
1-(4-Phenylphenyl)isoquinoline is a heterocyclic aromatic organic compound. It consists of an isoquinoline core with a biphenyl substituent at the 1-position. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Phenylphenyl)isoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. The reaction proceeds via cyclization under acidic conditions to form the isoquinoline core .
Another method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . This method provides excellent yields and short reaction times.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of metal catalysts and environmentally friendly processes. For example, the use of recyclable catalysts and solvent-free reaction conditions has been explored to make the synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(4-Phenylphenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Bromine in nitrobenzene for bromination reactions.
Major Products
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: 4-Bromo-isoquinoline.
Scientific Research Applications
1-(4-Phenylphenyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(4-Phenylphenyl)isoquinoline involves its interaction with specific molecular targets. Isoquinoline derivatives can inhibit enzymes, interact with DNA, and modulate various signaling pathways. For example, some isoquinoline derivatives are known to inhibit mitochondrial complex I, leading to increased oxidative stress and apoptosis in cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a nitrogen atom at the first position of the fused ring system.
Isoquinoline: A heterocyclic aromatic compound with a nitrogen atom at the second position of the fused ring system.
Tetrahydroisoquinoline: A reduced form of isoquinoline with potential neurotoxic and neuroprotective properties.
Uniqueness
1-(4-Phenylphenyl)isoquinoline is unique due to its biphenyl substituent, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
IUPAC Name |
1-(4-phenylphenyl)isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N/c1-2-6-16(7-3-1)17-10-12-19(13-11-17)21-20-9-5-4-8-18(20)14-15-22-21/h1-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASIFKDQQVGWTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401178 |
Source
|
Record name | 1-(4-phenylphenyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110746-63-9 |
Source
|
Record name | 1-(4-phenylphenyl)isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40401178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-BIPHENYLYL)ISOQUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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